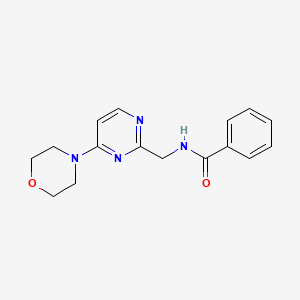

N-((4-morpholinopyrimidin-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-16(13-4-2-1-3-5-13)18-12-14-17-7-6-15(19-14)20-8-10-22-11-9-20/h1-7H,8-12H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRPMUZQXVLVOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)benzamide typically involves the reaction of 4-morpholinopyrimidine with benzoyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-((4-morpholinopyrimidin-2-yl)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-((4-morpholinopyrimidin-2-yl)methyl)benzoic acid, while reduction could produce N-((4-morpholinopyrimidin-2-yl)methyl)benzylamine .

Scientific Research Applications

N-((4-morpholinopyrimidin-2-yl)methyl)benzamide derivatives have been synthesized and evaluated for their anti-inflammatory properties. Research indicates that certain derivatives exhibit significant inhibitory effects on nitric oxide production in macrophage cells stimulated by lipopolysaccharides (LPS). For instance, compounds derived from this scaffold demonstrated a marked reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at non-cytotoxic concentrations . The molecular docking studies suggest a strong affinity of these compounds for the active sites of iNOS and COX-2, indicating their potential as novel therapeutic agents for inflammation-related disorders.

Synthetic Methodologies

The synthesis of this compound involves various chemical reactions, including multicomponent reactions and hybridization strategies. Recent studies have utilized the Petasis reaction to create new derivatives with enhanced biological activity. This approach allows for the efficient construction of complex molecules while maintaining high yields and purity . The ability to modify the morpholinopyrimidine core further expands the library of potential pharmacologically active compounds.

Anti-inflammatory Agents

The primary application of this compound is as an anti-inflammatory agent. The ability to inhibit key enzymes involved in inflammatory pathways makes this compound a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Cancer Treatment

There is also emerging interest in the use of morpholinopyrimidine derivatives in oncology. Compounds that exhibit cytotoxic effects on cancer cell lines are being explored for their potential to serve as chemotherapeutic agents. The structural features of this compound may contribute to its efficacy against various cancer types .

In Vitro Studies

In vitro studies have shown that specific derivatives of this compound significantly reduce inflammation markers in RAW 264.7 macrophage cells. For example, two notable derivatives were found to decrease iNOS and COX-2 protein levels, indicating their potential utility in managing inflammation .

Mechanism of Action

The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately influencing biological processes such as inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Benzamide Analogues

MGCD0103 (Mocetinostat)

- Structure: N-(2-Amino-phenyl)-4-[(4-pyridin-3-yl-pyrimidin-2-ylamino)-methyl] benzamide dihydrobromide .

- Molecular Weight : 558.27 g/mol.

- Key Features: Incorporates a pyridinylpyrimidine group and a free amino phenyl ring.

- Activity : Potent HDAC inhibitor with anti-cancer properties, demonstrating the importance of pyrimidine-amide scaffolds in epigenetic modulation .

N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide

Morpholine-Containing Benzamide Analogues

N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide

- Structure : Benzamide linked to a morpholine-thiophene hybrid group .

- Molecular Weight : 316.40 g/mol.

- Crystal packing via N–H⋯O hydrogen bonds suggests solid-state stability .

- Activity: Not explicitly reported, but thiophene may influence electronic properties for kinase inhibition.

N-benzyl-4-(morpholin-4-yl)-3-nitro-N-(pyridin-2-yl)benzamide

Comparative Data Table

*logP values estimated or inferred from structural analogues.

†Predicted based on morpholine’s polarity and pyrimidine’s hydrophobicity.

Research Findings and Implications

- Structural-Activity Relationships : The morpholine group enhances solubility and target engagement (e.g., HDACs), while pyrimidine rings enable π-stacking with enzyme active sites .

- Pharmacokinetic Considerations : Higher logP values (e.g., >4 in nitro-substituted analogues ) correlate with increased lipophilicity but may reduce aqueous solubility.

- Therapeutic Potential: Pyrimidine-morpholine hybrids are understudied but share structural motifs with clinical candidates like mocetinostat, warranting further investigation .

Biological Activity

N-((4-morpholinopyrimidin-2-yl)methyl)benzamide is a compound of increasing interest in medicinal chemistry due to its notable biological activities, particularly in anti-inflammatory and potential anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a benzamide core linked to a morpholinopyrimidine moiety, which is critical for its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are pivotal in inflammatory processes. By binding to the active sites of these enzymes, it reduces the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

- Molecular Interactions : Molecular docking studies indicate that this compound forms hydrophobic interactions with the active sites of iNOS and COX-2, enhancing its inhibitory effects .

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in various studies:

- In Vitro Studies : In macrophage cells stimulated by lipopolysaccharides (LPS), the compound effectively inhibited NO production at non-cytotoxic concentrations. It also reduced mRNA expression levels of iNOS and COX-2, as well as their respective protein levels .

| Study | Inhibition Observed | Cell Type | Mechanism |

|---|---|---|---|

| NO Production | RAW 264.7 | iNOS, COX-2 inhibition | |

| COX-2 Expression | Macrophages | mRNA/protein reduction |

Anticancer Potential

Recent studies have suggested that derivatives of morpholinopyrimidine, including this compound, may inhibit cancer cell proliferation by disrupting key protein interactions:

- Menin and MLL Interaction : The compound has been shown to interfere with the Menin-MLL protein-protein interaction, which is crucial in certain cancers characterized by MLL gene mutations. This disruption may lead to reduced cancer cell growth.

Case Studies

- Inflammation Model : In a study evaluating the anti-inflammatory properties of morpholinopyrimidine derivatives, compounds similar to this compound were found to significantly reduce inflammatory markers in LPS-stimulated macrophages. These findings support the potential use of such compounds in treating inflammation-related disorders .

- Cancer Research : A recent investigation into the effects of morpholinopyrimidine derivatives on breast cancer cell lines demonstrated that modifications to the structure could enhance antiproliferative effects, highlighting the importance of structural optimization for therapeutic efficacy .

Q & A

Q. What are the standard synthetic routes for N-((4-morpholinopyrimidin-2-yl)methyl)benzamide, and how are intermediates characterized?

The synthesis typically involves a multi-step approach:

- Step 1: Introduce the morpholine group to a pyrimidine derivative via nucleophilic substitution under reflux conditions using polar aprotic solvents (e.g., DMF) .

- Step 2: Couple the morpholine-pyrimidine intermediate with a benzoyl chloride derivative to form the benzamide linkage. Reaction conditions (e.g., temperature, catalysts like triethylamine) are critical for yield optimization .

- Characterization: Intermediates and final products are validated via / NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- NMR Spectroscopy: NMR identifies proton environments (e.g., morpholine protons at δ 3.6–3.8 ppm, pyrimidine aromatic protons at δ 8.0–8.5 ppm). NMR confirms carbonyl (C=O) resonance near δ 165–170 ppm .

- Mass Spectrometry: HRMS provides exact mass matching (e.g., molecular weight ~341.41 g/mol) to rule out impurities .

- X-ray Crystallography: Optional for resolving ambiguous stereochemistry in crystalline derivatives .

Q. What preliminary biological assays are recommended to evaluate this compound’s bioactivity?

- Kinase Inhibition Screens: Test against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to kinase inhibitors .

- Cytotoxicity Assays: Use MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

- Microbial Susceptibility Testing: Agar dilution or broth microdilution for antibacterial/antifungal potential, given the benzamide scaffold’s role in antimicrobial agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

- Pharmacokinetic Profiling: Assess bioavailability, plasma stability, and metabolic clearance (e.g., liver microsome assays) to identify poor in vivo efficacy due to rapid degradation .

- Formulation Optimization: Use liposomal encapsulation or PEGylation to enhance solubility and tissue penetration .

- Target Engagement Studies: Employ techniques like CETSA (Cellular Thermal Shift Assay) to confirm target binding in vivo .

Q. What strategies are effective for improving the selectivity of this compound against off-target kinases?

- Structure-Activity Relationship (SAR) Studies: Modify substituents on the pyrimidine (e.g., halogenation at C4) or benzamide (e.g., trifluoromethyl groups) to enhance steric/electronic complementarity with the target kinase’s ATP-binding pocket .

- Computational Docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and guide rational design .

- Selectivity Profiling: Screen against kinase isoform panels to identify off-target hits and refine substituents .

Q. How should researchers address discrepancies in IC values across different assay conditions?

- Assay Standardization: Control variables like ATP concentration (for kinase assays) and serum content (in cell-based assays) to minimize variability .

- Data Normalization: Use reference inhibitors (e.g., staurosporine for kinases) as internal controls .

- Mechanistic Studies: Perform kinetic assays (e.g., K measurements via SPR) to distinguish competitive vs. non-competitive inhibition .

Q. What methodologies are critical for elucidating the compound’s mechanism of action in complex biological systems?

- Transcriptomics/Proteomics: RNA-seq or SILAC-based proteomics to identify differentially expressed pathways post-treatment .

- CRISPR-Cas9 Screens: Genome-wide knockout libraries to pinpoint synthetic lethal interactions or resistance mechanisms .

- In Vivo Imaging: PET/CT with radiolabeled analogs (e.g., -labeled derivatives) to track biodistribution and target engagement .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.